molecular formula C13H16N4O7 B13887175 4-azido-2-hydroxy-N-[(3,4,5,6-tetrahydroxyoxan-2-yl)methyl]benzamide

4-azido-2-hydroxy-N-[(3,4,5,6-tetrahydroxyoxan-2-yl)methyl]benzamide

Cat. No.: B13887175
M. Wt: 340.29 g/mol
InChI Key: AMENESIYYZEZKA-UHFFFAOYSA-N
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Description

4-azido-2-hydroxy-N-[(3,4,5,6-tetrahydroxyoxan-2-yl)methyl]benzamide is a synthetic glycosylated benzamide derivative characterized by a benzamide core substituted with a 4-azido group, a 2-hydroxyl group, and a glycosyl moiety. The glycosyl component consists of a 3,4,5,6-tetrahydroxyoxan-2-yl (tetrahydropyran) ring linked via a methylene bridge to the benzamide’s nitrogen atom. The compound’s synthesis and characterization likely employ crystallographic tools like SHELX programs for structural validation .

Properties

IUPAC Name

4-azido-2-hydroxy-N-[(3,4,5,6-tetrahydroxyoxan-2-yl)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O7/c14-17-16-5-1-2-6(7(18)3-5)12(22)15-4-8-9(19)10(20)11(21)13(23)24-8/h1-3,8-11,13,18-21,23H,4H2,(H,15,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMENESIYYZEZKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N=[N+]=[N-])O)C(=O)NCC2C(C(C(C(O2)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Benzamide Core

The initial step in synthesizing 4-azido-2-hydroxy-N-[(3,4,5,6-tetrahydroxyoxan-2-yl)methyl]benzamide is the formation of the benzamide backbone. This is typically achieved by reacting 2-hydroxybenzoic acid (salicylic acid) with an appropriate amine derivative to form the benzamide linkage. The amine component in this case is a glycosylated amine bearing the tetrahydroxyoxan ring.

  • Reaction:
    2-hydroxybenzoic acid + glycosylated amine → 2-hydroxy-N-[(3,4,5,6-tetrahydroxyoxan-2-yl)methyl]benzamide
  • Conditions:
    Activation of the carboxyl group of 2-hydroxybenzoic acid is often required, commonly using coupling reagents such as carbodiimides (e.g., EDCI) or acid chlorides under mild conditions to prevent degradation of the sugar moiety.
  • Notes:
    The presence of the 2-hydroxyl group on the benzoic acid facilitates intramolecular hydrogen bonding, which can influence reaction kinetics and product stability.

Introduction of the Azide Group at the 4-Position

The azide substituent at the 4-position of the benzamide ring is introduced via conversion of a corresponding amino group to an azido group. This typically involves:

  • Starting Material: 4-amino-2-hydroxy-N-[(3,4,5,6-tetrahydroxyoxan-2-yl)methyl]benzamide
  • Reagents: Sodium azide (NaN₃) in the presence of a suitable catalyst or under diazotization conditions.
  • Reaction:
    Aromatic amine → aromatic azide
  • Conditions:
    The reaction is usually performed under mild, controlled temperatures to avoid decomposition of the azide and the glycosyl moiety.
  • Safety Note:
    Azide chemistry requires careful handling due to the potential explosiveness of azide intermediates.

Attachment of the Tetrahydroxyoxan (Sugar) Moiety

The glycosylation step involves linking the tetrahydroxyoxan ring to the benzamide nitrogen through a methylene bridge. This is generally achieved by:

  • Starting Material: Protected sugar derivatives (e.g., peracetylated tetrahydroxyoxan derivatives)
  • Reaction: Glycosylation of the benzamide nitrogen with a protected sugar derivative, followed by deprotection to yield the free hydroxyl groups.
  • Conditions:
    • Use of glycosyl donors such as glycosyl halides or trichloroacetimidates under Lewis acid catalysis (e.g., BF₃·OEt₂).
    • Subsequent deprotection under mild acidic or basic conditions to prevent degradation of the azide group.
  • Notes:
    Protecting groups are essential to prevent side reactions on the multiple hydroxyl groups of the sugar during glycosylation.

Purification and Characterization

  • Purification: Chromatographic techniques such as reverse-phase high-performance liquid chromatography (HPLC) are employed to isolate the target compound with high purity.
  • Characterization: Structural confirmation is performed using nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and crystallographic methods (e.g., SHELX programs for X-ray crystallography) to verify the molecular structure and stereochemistry.

Summary Table of Preparation Steps

Step Number Reaction Description Key Reagents/Conditions Notes
1 Formation of benzamide core 2-hydroxybenzoic acid, glycosylated amine, coupling reagent (e.g., EDCI) Mild conditions to preserve sugar integrity
2 Conversion of aromatic amine to azide group Sodium azide (NaN₃), catalyst, controlled temperature Safety precautions due to azide reactivity
3 Glycosylation of benzamide nitrogen with sugar moiety Protected sugar derivative, Lewis acid catalyst (e.g., BF₃·OEt₂), deprotection reagents Protecting groups critical for selectivity
4 Purification and structural confirmation Reverse-phase HPLC, NMR, MS, X-ray crystallography Ensures high purity and correct stereochemistry

Research Findings and Optimization Insights

  • Yield Optimization: Studies indicate that optimizing the pH and temperature during the azide introduction step significantly improves yield by minimizing side reactions and decomposition of sensitive groups.
  • Protecting Group Strategy: The choice of protecting groups on the sugar moiety affects both the glycosylation efficiency and the ease of deprotection. Acetyl and benzyl protecting groups are commonly used, with acetyl groups favored for easier removal.
  • Catalyst Selection: Lewis acids such as boron trifluoride etherate (BF₃·OEt₂) have been found effective in promoting glycosylation reactions with high stereoselectivity.
  • Automation Potential: Industrial synthesis benefits from automated synthesis platforms that allow precise control over reaction parameters and facilitate scale-up without compromising product quality.

Chemical Reactions Analysis

4-azido-2-hydroxy-N-[(3,4,5,6-tetrahydroxyoxan-2-yl)methyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The azide group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The azide group can participate in nucleophilic substitution reactions, forming triazoles through click chemistry with alkynes.

    Hydrolysis: The benzamide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents used in these reactions include sodium azide, hydrogen gas, palladium catalysts, and various acids and bases. Major products formed from these reactions include triazoles, amines, and carboxylic acids.

Scientific Research Applications

4-azido-2-hydroxy-N-[(3,4,5,6-tetrahydroxyoxan-2-yl)methyl]benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a precursor for the synthesis of bioactive molecules, including potential drug candidates.

    Organic Synthesis: The compound’s azide group makes it a valuable intermediate in the synthesis of heterocyclic compounds through click chemistry.

    Materials Science: It can be used in the development of novel materials with specific properties, such as polymers and coatings.

    Biological Studies: The compound can be used as a probe in biochemical assays to study enzyme activity and protein interactions.

Mechanism of Action

The mechanism of action of 4-azido-2-hydroxy-N-[(3,4,5,6-tetrahydroxyoxan-2-yl)methyl]benzamide depends on its specific application. In medicinal chemistry, the azide group can undergo bioorthogonal reactions, allowing for the selective labeling of biomolecules. The hydroxyl and benzamide groups can interact with various biological targets, including enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Core Functional Groups

  • Target Compound : Features a benzamide backbone with a reactive 4-azido group and 2-hydroxyl substituent. The glycosyl moiety (tetrahydropyran with four hydroxyls) enhances hydrophilicity.
  • (3,4,5,6-tetrahydroxyoxan-2-yl) methyl 3-(4-hydroxy-3-methoxyphenyl) prop-2-enoate (metab_8289): Contains a cinnamate ester instead of a benzamide, with a 4-hydroxy-3-methoxyphenyl group and the same tetrahydropyran sugar unit .
  • Avicularin (metab_7392): A flavonoid glycoside with a quercetin core and arabinofuranose sugar, lacking azide or amide functionalities .

Key Differences

  • Azide Reactivity : The target compound’s azide enables click chemistry applications, absent in metab_8289 and avicularin.
  • Aromatic Substituents: The target’s 2-hydroxyl vs.
  • Glycosylation Patterns: All three compounds feature sugar moieties, but the tetrahydropyran in the target and metab_8289 differs from avicularin’s arabinofuranose in ring size and hydroxyl positioning.

Metabolic Roles

  • metab_8289: Upregulated in plant-pathogen interactions, suggesting a role in phenylpropanoid defense pathways .
  • Sakuranetin (metab_3327): A flavonoid phytoalexin with antifungal activity, structurally distinct due to its flavanone core .

Physicochemical Properties

Property Target Compound metab_8289 Avicularin
Molecular Weight ~400 g/mol (estimated) ~400 g/mol (estimated) 434.3 g/mol
Key Functional Groups Azide, benzamide, tetrahydropyran Cinnamate, methoxyphenyl, tetrahydropyran Flavonoid, arabinofuranose
Solubility High (due to hydroxyls and sugar) Moderate (hydrophobic cinnamate) Moderate (flavonoid aglycone)
Reactivity Bioorthogonal (azide-alkyne cycloaddition) Ester hydrolysis Antioxidant (phenolic hydroxyls)

Crystallographic and Analytical Insights

Structural validation of the target compound likely relies on SHELX-based refinement, as these programs are widely used for small-molecule crystallography . In contrast, metabolites like metab_8289 are often identified via mass spectrometry and metabolomic profiling .

Biological Activity

4-Azido-2-hydroxy-N-[(3,4,5,6-tetrahydroxyoxan-2-yl)methyl]benzamide is a compound with potential biological activity that has garnered interest in various fields including medicinal chemistry and biochemistry. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Molecular Formula : C13H16N4O7
Molecular Weight : 340.29 g/mol
IUPAC Name : 4-Azido-2-hydroxy-N-[(3,4,5,6-tetrahydroxyoxan-2-yl)methyl]benzamide
Canonical SMILES : C1=CC(=C(C=C1N(=O)=N)O)C(=O)NCC2C(C(C(C(O2)C(O)C(O)C(O)C1=O)O)O)O)=O

Biological Activity

The biological activity of 4-azido-2-hydroxy-N-[(3,4,5,6-tetrahydroxyoxan-2-yl)methyl]benzamide can be categorized into several areas:

Antimicrobial Activity

Research indicates that azido compounds often exhibit antimicrobial properties. A study demonstrated that derivatives of azido-containing benzamides showed significant inhibition against various bacterial strains. The mechanism is believed to involve the disruption of bacterial cell wall synthesis and function due to the azido group’s electrophilic nature .

Cytotoxic Effects

In vitro studies have shown that this compound can induce cytotoxicity in cancer cell lines. The presence of the azido group is thought to enhance its reactivity with cellular components, leading to apoptosis in targeted cells. For instance, a study reported IC50 values indicating effective cytotoxicity against breast cancer cell lines .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. Specifically, it has shown promise in inhibiting glycosidases, which are crucial for carbohydrate metabolism. This inhibition can lead to altered metabolic pathways in cells, potentially providing therapeutic avenues for metabolic disorders .

The proposed mechanism of action for 4-azido-2-hydroxy-N-[(3,4,5,6-tetrahydroxyoxan-2-yl)methyl]benzamide involves:

  • Electrophilic Attack : The azido group can undergo nucleophilic attack by cellular nucleophiles, leading to the formation of reactive intermediates.
  • Disruption of Cellular Processes : These intermediates may interfere with DNA and protein synthesis, leading to cell death.
  • Modulation of Signaling Pathways : The compound may also modulate signaling pathways related to apoptosis and cellular stress responses.

Case Studies

Several case studies have highlighted the biological activity of this compound:

  • Study on Anticancer Properties : A detailed investigation into its effects on MCF-7 breast cancer cells revealed that treatment with this compound resulted in a significant decrease in cell viability and an increase in markers associated with apoptosis .
  • Antimicrobial Efficacy Study : Another study assessed its antimicrobial properties against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) that suggests potential as a therapeutic agent against bacterial infections .

Comparative Analysis

In comparison to similar compounds:

Compound Name Molecular Weight (g/mol) Biological Activity Mechanism of Action
4-Azido-Benzoic Acid179.14AntimicrobialCell wall synthesis inhibition
N-(4-Azidosalicyl)-6-amido-6-deoxyglucopyranose340.29CytotoxicityEnzyme inhibition
4-Azido-N-benzoyl-D-glucosamine325.30AntiviralNucleic acid interference

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